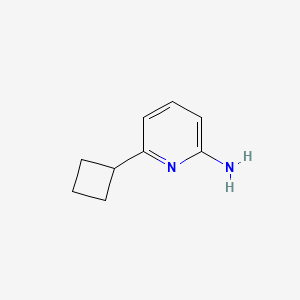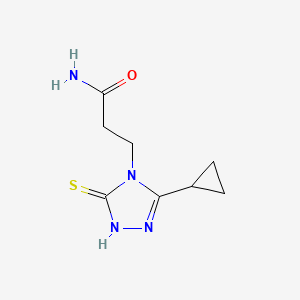
3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide” is a compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 . It is also known as CPTP and belongs to the group of small molecule inhibitors of protein-protein interactions.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H12N4OS. It contains a cyclopropyl group, a sulfanyl group, and a 1,2,4-triazole ring .Aplicaciones Científicas De Investigación
Synthesis Techniques
Research by Clerici, Gelmi, and Pocar (1999) details a method for synthesizing 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, which are structurally related to the compound . This study provides insights into the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials for these derivatives, highlighting a key step in the synthesis of similar compounds (Clerici, Gelmi, & Pocar, 1999).
Antibacterial and Antifungal Activities
Wang, Wan, and Zhou (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds and evaluated them for antibacterial and antifungal activities. This research is relevant as it demonstrates the potential biomedical applications of compounds structurally similar to 3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide (Wang, Wan, & Zhou, 2010).
Catalysis in Synthesis
The study by Hock et al. (2017) focuses on the synthesis of trifluoromethyl-substituted cyclopropanes, which are important in pharmaceutical and agrochemical agents. This research illustrates the use of fluorinated sulfur ylides in reactions relevant to the synthesis of compounds like 3-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)propanamide (Hock et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-6(13)3-4-12-7(5-1-2-5)10-11-8(12)14/h5H,1-4H2,(H2,9,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHGRYBRBNYHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

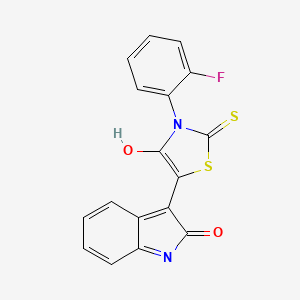
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)
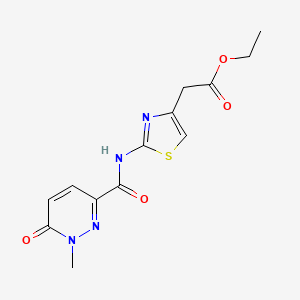
![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)
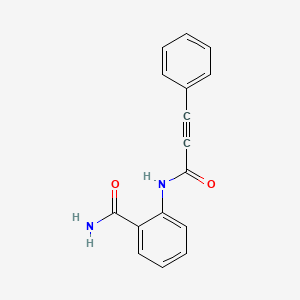
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
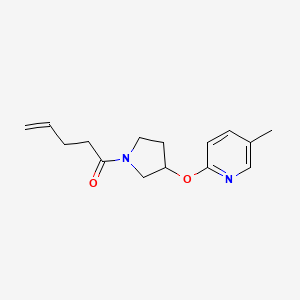
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)

